acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate
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Overview
Description
Acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate is a complex organic compound that combines the properties of acetic acid and a specific cyclohexene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate typically involves the esterification of acetic acid with [(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methanol. This reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of heterogeneous catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The cyclohexene ring may also interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacking the cyclohexene ring.
Methyl acetate: Another simple ester, also lacking the cyclohexene ring.
Cyclohexyl acetate: Contains a cyclohexane ring instead of a cyclohexene ring.
Uniqueness
The uniqueness of acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate lies in its combination of an ester functional group with a hydroxylated cyclohexene ring. This structure imparts unique chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
828923-17-7 |
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Molecular Formula |
C13H22O8 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate |
InChI |
InChI=1S/C9H14O4.2C2H4O2/c1-6(10)13-5-7-3-2-4-8(11)9(7)12;2*1-2(3)4/h2,4,7-9,11-12H,3,5H2,1H3;2*1H3,(H,3,4)/t7-,8-,9+;;/m0../s1 |
InChI Key |
RXVAEXHLALUXFI-DXDZSCKISA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.CC(=O)OC[C@@H]1CC=C[C@@H]([C@@H]1O)O |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)OCC1CC=CC(C1O)O |
Origin of Product |
United States |
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